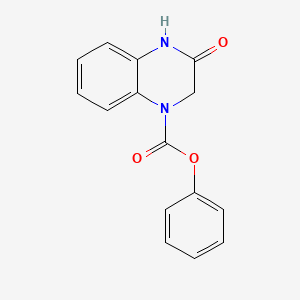

phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a quinoxaline derivative known for its significant biological activity. Quinoxaline compounds are widely used in the fields of medicine and chemical industry, especially in the development of anticancer drugs .

Preparation Methods

The synthesis of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by esterification with phenyl chloroformate . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted quinoxalines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, disrupting cellular processes and leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other quinoxaline derivatives such as:

6-fluoro-4-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid tert-butyl ester: Known for its antitumor activity.

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: Used in various chemical and biological studies.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .

Biological Activity

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol. The compound features a phenyl group, a carboxylate moiety, and a quinoxaline structure, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O3 |

| Molecular Weight | 268.27 g/mol |

| CAS Number | 1019132-50-3 |

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with suitable dicarbonyl compounds under acidic conditions. This method can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Phenyl 3-oxo-3,4-dihydroquinoxaline derivatives have shown promising antimicrobial properties. A study highlighted that certain quinoxaline derivatives exhibited significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that related quinoxaline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the low micromolar range .

Anti-HIV Activity

Quinoxaline derivatives have been explored for their potential as anti-HIV agents. For instance, compounds derived from this class have shown inhibition of HIV replication with EC50 values as low as 0.15 µg/mL . This suggests that this compound could be further investigated for antiviral applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in signal transduction pathways, potentially modulating enzyme activity and gene expression .

Case Studies

- Antitumor Activity : A study involving various quinoxaline derivatives demonstrated their ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL2 and HIF1α .

- Antimicrobial Studies : Research on quinoxaline derivatives showed effective inhibition against Staphylococcus aureus and other pathogenic bacteria, indicating the potential for developing new antimicrobial agents .

Properties

IUPAC Name |

phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)20-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFACQMZVUZSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.